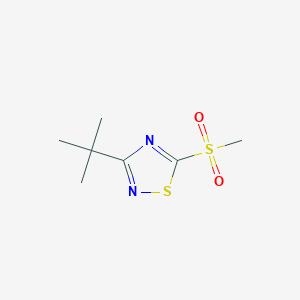![molecular formula C16H20N2O2 B14201269 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is a spiro compound characterized by a unique bicyclic structure that includes nitrogen atoms at the 2 and 9 positions and a phenylmethyl group at the 2 position. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- typically involves the formation of the spirocyclic core followed by the introduction of the phenylmethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spirocyclic compounds .
科学的研究の応用
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- has several scientific research applications:
作用機序
The mechanism of action of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce endoplasmic reticulum stress by depleting intracellular calcium stores, leading to the activation of the stress response pathway and subsequent apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
類似化合物との比較
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position and nature of substituents.
1-Oxa-8,10-diazaspiro[5.5]undecane: This compound includes an oxygen atom in the spirocyclic core, leading to different chemical properties and reactivity.
Uniqueness
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. Its ability to induce endoplasmic reticulum stress and apoptosis in cancer cells sets it apart from other similar compounds .
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
2-benzyl-2,9-diazaspiro[5.5]undecane-8,10-dione |
InChI |
InChI=1S/C16H20N2O2/c19-14-9-16(10-15(20)17-14)7-4-8-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,20) |
InChIキー |
BJOJRMHNCYOQRJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(=O)NC(=O)C2)CN(C1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



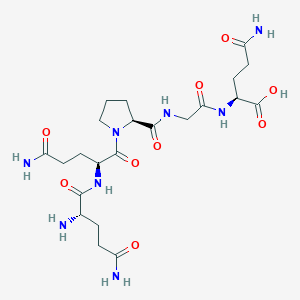
![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
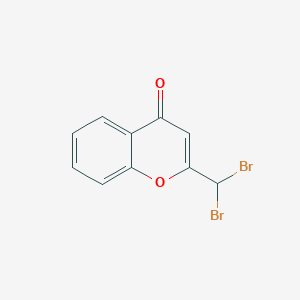
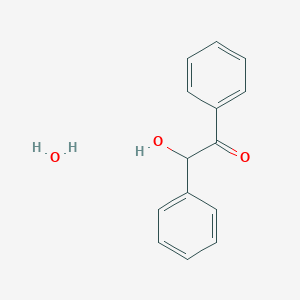
![N-[(4-Chlorophenyl)carbamoyl]-2'-deoxycytidine](/img/structure/B14201249.png)
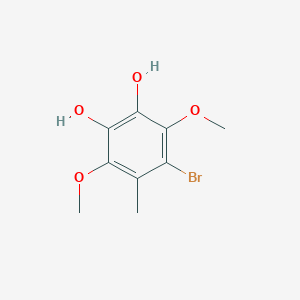
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
